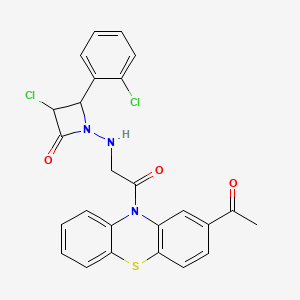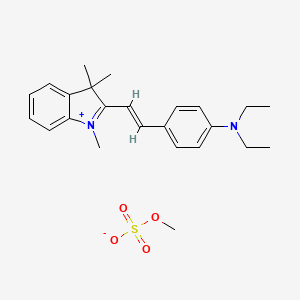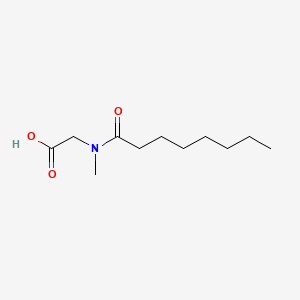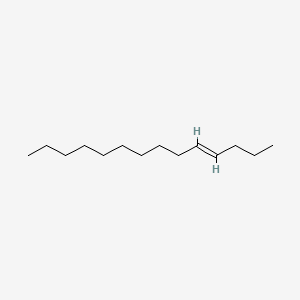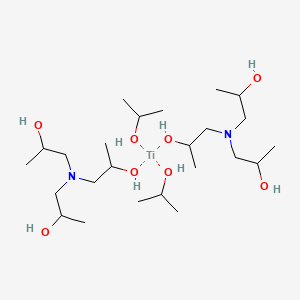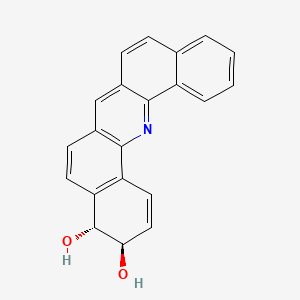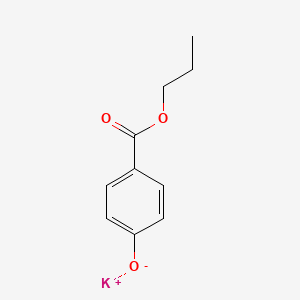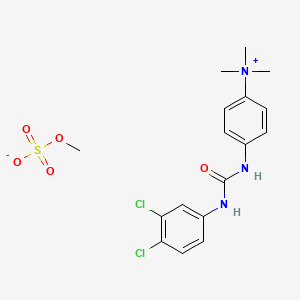
Silane, dimethyl(phenylmethyl)((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, dimethyl(phenylmethyl)((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- is a complex organosilicon compound. It is known for its unique structure, which includes a silane core bonded to various functional groups, making it a versatile compound in various chemical applications .
Preparation Methods
The synthesis of Silane, dimethyl(phenylmethyl)((4-(4-propyl-2,6,7-trioxabicyclo(222)oct-1-yl)phenyl)ethynyl)- involves multiple stepsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow systems to maximize yield and efficiency .
Chemical Reactions Analysis
Silane, dimethyl(phenylmethyl)((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Silane, dimethyl(phenylmethyl)((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a silylating agent in various organic synthesis reactions.
Biology: The compound can be used in the development of bio-compatible materials.
Industry: It is used in the production of specialty polymers and materials
Mechanism of Action
The mechanism of action of Silane, dimethyl(phenylmethyl)((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- involves its interaction with various molecular targets. The compound’s functional groups allow it to participate in a range of chemical reactions, influencing pathways such as polymerization and catalysis. The specific pathways and molecular targets depend on the application and the environment in which the compound is used .
Comparison with Similar Compounds
Silane, dimethyl(phenylmethyl)((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- can be compared with other similar compounds such as:
Dimethylphenylsilane: Known for its use as a silylating agent.
Silane, dimethyl(4-(2-phenylprop-2-yl)phenoxy)butoxy-: Another organosilicon compound with different functional groups. The uniqueness of Silane, dimethyl(phenylmethyl)((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- lies in its specific combination of functional groups, which provides distinct chemical properties and applications
Properties
CAS No. |
134134-04-6 |
|---|---|
Molecular Formula |
C25H30O3Si |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
benzyl-dimethyl-[2-[4-(4-propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C25H30O3Si/c1-4-15-24-18-26-25(27-19-24,28-20-24)23-12-10-21(11-13-23)14-16-29(2,3)17-22-8-6-5-7-9-22/h5-13H,4,15,17-20H2,1-3H3 |
InChI Key |
KGFHSKZLHFBRKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C[Si](C)(C)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



